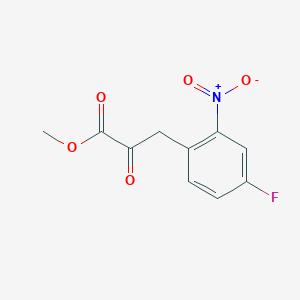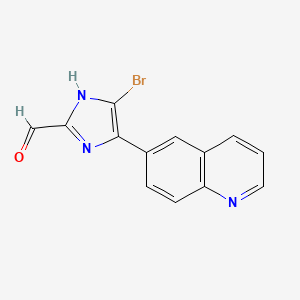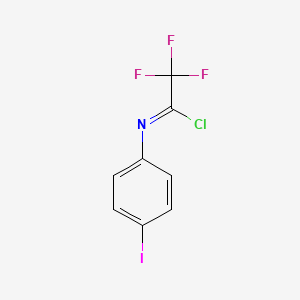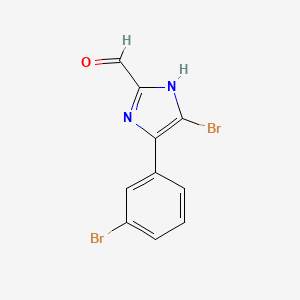![molecular formula C12H25IN2O3S B13689462 (R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide](/img/structure/B13689462.png)
(R)-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a methylamino group, and a dimethylsulfonium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide typically involves multiple steps, starting with the protection of the amino group using the Boc group The Boc protection is achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA)The final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Industrial methods also emphasize the importance of safety and environmental considerations, ensuring that the production process adheres to regulatory standards .
化学反応の分析
Types of Reactions
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different sulfonium salts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as thiols or amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines. Substitution reactions can result in various sulfonium salts with different substituents .
科学的研究の応用
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of ®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The dimethylsulfonium moiety can act as a methylating agent, transferring methyl groups to nucleophilic sites on target molecules .
類似化合物との比較
Similar Compounds
®-3-(Boc-amino)piperidine: Another Boc-protected amine with similar protective properties.
tert-Butyl ®-piperidin-3-ylcarbamate: A compound with a similar Boc-protected structure but different functional groups.
®-3-(N-Boc-amino)piperidine: A related compound used in similar synthetic applications
Uniqueness
®-[3-(Boc-amino)-4-(methylamino)-4-oxobutyl]dimethylsulfonium Iodide is unique due to its combination of a Boc-protected amino group, a methylamino group, and a dimethylsulfonium iodide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C12H25IN2O3S |
|---|---|
分子量 |
404.31 g/mol |
IUPAC名 |
dimethyl-[4-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]sulfanium;iodide |
InChI |
InChI=1S/C12H24N2O3S.HI/c1-12(2,3)17-11(16)14-9(10(15)13-4)7-8-18(5)6;/h9H,7-8H2,1-6H3,(H-,13,14,15,16);1H |
InChIキー |
XOGSLUFTECOWPN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC[S+](C)C)C(=O)NC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


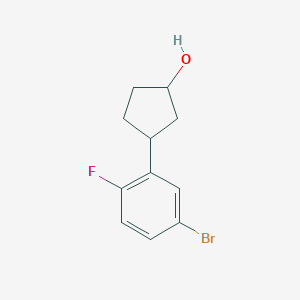
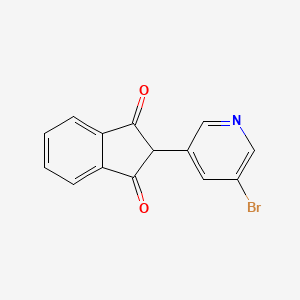

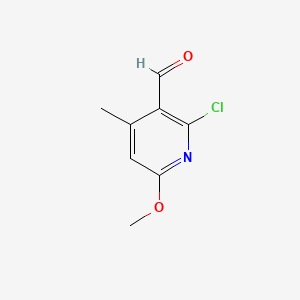
![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)

